Normetanephrine hydrochloride

説明

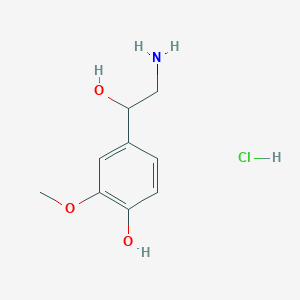

Structure

3D Structure of Parent

特性

IUPAC Name |

4-(2-amino-1-hydroxyethyl)-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFPRGQZWKTEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905944 | |

| Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-74-1, 13015-71-9 | |

| Record name | (±)-Normetanephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Normetanephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Normetanephrine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013015719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-(aminomethyl)-4-hydroxy-3-methoxybenzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORMETANEPHRINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RS049K51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Normetanephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of normetanephrine (B1208972) hydrochloride. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity and Structure

Normetanephrine hydrochloride is the hydrochloride salt of normetanephrine, a metabolite of the neurotransmitter norepinephrine (B1679862).[1] It is primarily utilized as a biomarker in the diagnosis of pheochromocytoma and paraganglioma, tumors of the adrenal medulla and sympathetic ganglia, respectively.[2][3]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 4-(2-amino-1-hydroxyethyl)-2-methoxyphenol hydrochloride[4] |

| CAS Number | 1011-74-1 |

| Molecular Formula | C₉H₁₄ClNO₃[4] |

| Synonyms | DL-Normetanephrine HCl, (±)-Normetadrenaline HCl, NMN HCl[5] |

| InChI Key | VKFPRGQZWKTEON-UHFFFAOYSA-N[6] |

| SMILES | COC1=C(C=CC(=C1)C(CN)O)O.Cl[4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and analytical characterization.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Weight | 219.67 g/mol | |

| Appearance | White to off-white solid | [7] |

| Melting Point | 204 °C (for the free base) | [8] |

| Solubility | Soluble in DMSO. Slightly soluble in water and acetonitrile. | [5] |

| logP (calculated) | -1.05 (for the free base) | [8] |

| pKa (estimated) | ~9-9.3 (for the amino group of the free base) | [9] |

| Stability | Stable under recommended storage conditions. |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data for Normetanephrine (Free Base in Water)

| Technique | Data |

| ¹H NMR (500 MHz, Water, pH 7.0) | δ (ppm): 3.20-3.30 (m, 2H), 3.89 (s, 3H), 4.94 (t, 1H), 6.95 (m, 2H), 7.08 (d, 1H)[8] |

| ¹³C NMR (125 MHz, Water, pH 7.0) | δ (ppm): 48.21, 58.73, 72.34, 113.05, 118.44, 121.81, 134.87, 147.87, 150.36[8] |

Note: The provided NMR data is for the free base form of normetanephrine in an aqueous solution. The hydrochloride salt may show slight variations in chemical shifts.

Biological Role and Metabolism

Normetanephrine is a metabolite of norepinephrine, formed by the action of the enzyme catechol-O-methyltransferase (COMT).[1] It is considered biologically inactive in terms of direct adrenergic receptor agonism but serves as a crucial indicator of catecholamine production and metabolism.[3] Elevated levels of normetanephrine are strongly associated with pheochromocytomas and paragangliomas.[2]

While not a classical signaling molecule, the concentration of normetanephrine reflects the activity of the sympathoadrenal system.[10] Its levels can be influenced by various physiological states and medications that affect catecholamine release and metabolism.[11]

Experimental Protocols

Quantification of Plasma Free Normetanephrine by HPLC-MS/MS

This section outlines a typical experimental protocol for the quantitative analysis of normetanephrine in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

5.1.1. Materials and Reagents

-

This compound standard

-

Isotopically labeled internal standard (e.g., [¹³C,²H₃]-D,L-Normetanephrine hydrochloride salt)[12]

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (Weak Cation Exchange)

-

Human plasma samples

5.1.2. Sample Preparation (Solid-Phase Extraction)

-

Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.[9]

-

Sample Loading: Dilute plasma samples with 0.1% formic acid in water. Centrifuge to pellet proteins. Load the supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water and then 1 mL of methanol to remove interfering substances.

-

Elution: Elute normetanephrine from the cartridge using an appropriate solvent, such as 5% formic acid in acetonitrile.

-

Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for HPLC analysis.

5.1.3. HPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: A typical flow rate of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for normetanephrine and its internal standard.

-

5.1.4. Data Analysis

-

Construct a calibration curve using known concentrations of the normetanephrine standard.

-

Quantify the concentration of normetanephrine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This method provides high sensitivity and specificity for the accurate measurement of normetanephrine in biological matrices.[9]

References

- 1. Normetanephrine - Wikipedia [en.wikipedia.org]

- 2. Normetanephrine | Rupa Health [rupahealth.com]

- 3. researchgate.net [researchgate.net]

- 4. (+-)-Normetanephrine hydrochloride | C9H14ClNO3 | CID 102542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. (+-)-Normetanephrine | C9H13NO3 | CID 1237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interpreting Normetanephrines-the Significance of Clinical Context - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drugs and Pheochromocytoma — Don't Be Fooled by Every Elevated Metanephrine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. schd-shimadzu.com [schd-shimadzu.com]

The Mechanism of Action of Normetanephrine Hydrochloride: A Technical Guide

Abstract: Normetanephrine (B1208972) (NMN), the 3-O-methylated metabolite of norepinephrine (B1679862), has long been established as a pivotal biomarker in the diagnosis of pheochromocytoma and paraganglioma (PPGL). This role stems from its continuous intratumoral production by catechol-O-methyltransferase (COMT), offering a more stable diagnostic window than its parent catecholamine. While often considered biologically inert, recent evidence reveals that normetanephrine possesses direct, albeit weak, pharmacological activity. This technical guide provides an in-depth exploration of the multifaceted mechanism of action of normetanephrine hydrochloride. It details its primary metabolic pathway, its direct interactions with adrenergic receptors, and its role as a substrate for key enzymes and transporters. This document furnishes researchers, scientists, and drug development professionals with quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical and signaling pathways.

Core Mechanism: Biosynthesis and Metabolism

The principal mechanism defining normetanephrine's physiological and clinical relevance is its formation from norepinephrine, catalyzed by the enzyme Catechol-O-Methyltransferase (COMT). This process is a critical step in catecholamine metabolism.

In neuronal and adrenal chromaffin cells, norepinephrine that is not stored in vesicles can be metabolized by COMT to form normetanephrine. In patients with pheochromocytomas and paragangliomas, COMT is highly expressed within tumor cells. This leads to a continuous conversion of the large amounts of tumor-produced norepinephrine into normetanephrine, independent of the episodic release of norepinephrine into the circulation. It is this constant intratumoral production that makes plasma free normetanephrine a highly sensitive and specific biomarker for these tumors.

Following its formation, normetanephrine is further metabolized, primarily by monoamine oxidase (MAO), to form 3-methoxy-4-hydroxymandelic acid, more commonly known as vanillylmandelic acid (VMA), which is then excreted in the urine.

Direct Pharmacological Activity: Adrenergic Receptor Interaction

Contrary to its historical classification as an inactive metabolite, recent pharmacological studies have demonstrated that normetanephrine acts as a direct partial agonist at specific adrenergic receptor subtypes. Research indicates that normetanephrine induces smooth muscle contraction, an effect mediated through α1-adrenergic receptors.

Specifically, it functions as a partial agonist at α1A- and α1D-adrenoceptors. Its efficacy is notably lower than that of the full agonist phenylephrine, achieving approximately 70-80% of the maximal contraction in rat aorta and prostate tissues. This direct agonism, while weak, suggests that at the high concentrations observed in patients with pheochromocytoma, normetanephrine could potentially contribute to the clinical symptomatology, such as hypertension.

The signaling pathway for α1-adrenergic receptors involves the activation of a Gq protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and subsequent smooth muscle contraction.

Quantitative Data Summary

The following tables summarize the available quantitative data for normetanephrine and its related enzymatic interactions. It is important to note that specific binding affinity (Ki) and functional potency (EC50) values for normetanephrine at adrenergic receptors are not widely reported in the literature, reflecting its status as a weak agonist.

Table 1: Adrenergic Receptor Interaction Data for Normetanephrine

| Parameter | Receptor Subtype | Value | Species/System | Reference |

| Functional Activity | α1A / α1D | Partial Agonist | Rat Thoracic Aorta / Prostate | |

| Maximal Effect (Emax) | α1A | ≈80% of Phenylephrine | Rat Prostate | |

| Maximal Effect (Emax) | α1D | ≈70% of Phenylephrine | Rat Thoracic Aorta | |

| Binding Affinity (Ki) | α1A / α1D | Data Not Available | - | - |

| Potency (EC50 / pEC50) | α1A / α1D | Data Not Available | - | - |

Table 2: Enzyme and Transporter Kinetic Data

| Molecule | Enzyme/Transporter | Parameter | Value | Species/System | Reference |

| Norepinephrine | Soluble COMT (S-COMT) | Km | 366 ± 31 µM | Rat Erythrocyte | |

| Norepinephrine | Membrane-Bound COMT (MB-COMT) | Km | 12.0 ± 1.1 µM | Rat Erythrocyte | |

| Normetanephrine | Monoamine Oxidase (MAO-A/B) | Km / Vmax | Data Not Available | - | - |

| Normetanephrine | Norepinephrine Transporter (NET) | Km / Ki | Data Not Available | - | - |

Key Experimental Methodologies

Protocol for Quantification of Plasma Free Normetanephrine by LC-MS/MS

This protocol outlines a typical method for the sensitive and specific quantification of free normetanephrine in human plasma, a gold-standard diagnostic procedure for pheochromocytoma.

1. Patient Preparation:

-

The patient must be in a supine (lying down) position for a minimum of 30 minutes prior to blood collection to minimize physiological fluctuations.

-

An overnight fast is required.

-

Interfering medications (e.g., tricyclic antidepressants, levodopa, MAO inhibitors) should be discontinued (B1498344) for at least one week if clinically permissible.

2. Sample Collection and Processing:

-

Draw blood into a pre-chilled tube containing EDTA as an anticoagulant.

-

Immediately place the sample on ice.

-

Within one hour of collection, centrifuge the sample at 2000-3000 x g for 15 minutes at 4°C to separate the plasma.

-

Immediately transfer the plasma to a polypropylene (B1209903) tube and store at -80°C until analysis.

3. Sample Preparation (Solid-Phase Extraction - SPE):

-

Thaw plasma samples on ice.

-

To 500 µL of plasma, add an internal standard solution (e.g., deuterated normetanephrine, NMN-d3).

-

Add 500 µL of a protein precipitation agent (e.g., 0.4 M perchloric acid), vortex, and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Condition a weak cation-exchange (WCX) SPE cartridge with methanol (B129727) and equilibration buffer.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with an appropriate wash buffer (e.g., 10 mM ammonium (B1175870) acetate).

-

Elute the analytes with an elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Use a reversed-phase C18 or HILIC column. A typical mobile phase would consist of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in methanol), run on a gradient.

-

Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the analytes using Multiple Reaction Monitoring (MRM).

-

Normetanephrine Transition: m/z 184.1 → 166.1

-

NMN-d3 (Internal Standard) Transition: m/z 187.1 → 169.1

-

-

Quantification: Generate a standard curve using calibrators of known concentrations. Quantify the normetanephrine concentration in the patient sample by comparing its peak area ratio (analyte/internal standard) to the standard curve.

Protocol for Adrenergic Receptor Binding Assay (Competitive)

This protocol describes a general methodology to determine the binding affinity (Ki) of a test compound like normetanephrine for a specific adrenergic receptor subtype using a competitive radioligand binding assay.

1. Membrane Preparation:

-

Culture cells stably expressing the human adrenergic receptor of interest (e.g., α1A-AR in HEK293 cells).

-

Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store aliquots at -80°C.

2. Competitive Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add in order:

-

50 µL of assay buffer (for total binding) or a high concentration of a known non-labeled antagonist (e.g., 10 µM phentolamine, for non-specific binding).

-

50 µL of various concentrations of the test compound (this compound).

-

50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-Prazosin for α1 receptors) near its Kd value.

-

50 µL of the prepared cell membrane suspension (typically 10-50 µg protein per well).

-

-

The final assay volume is 200 µL.

3. Incubation and Filtration:

-

Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.

-

Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.

4. Scintillation Counting and Data Analysis:

-

Place the dried filters into scintillation vials with scintillation cocktail.

-

Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of normetanephrine to generate a competition curve.

-

Determine the IC50 value (the concentration of normetanephrine that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The mechanism of action of this compound is twofold. Primarily, its formation via COMT-mediated metabolism of norepinephrine within chromaffin cells serves as the cornerstone for its utility as a superior biomarker for pheochromocytoma and paraganglioma. Understanding this metabolic pathway is crucial for accurate clinical diagnosis. Secondarily, normetanephrine is not merely an inactive metabolite but a weak partial agonist at α1A- and α1D-adrenergic receptors. While this direct pharmacological activity is modest, it may contribute to the pathophysiology of catecholamine excess states. This guide provides the foundational knowledge, quantitative context, and methodological framework necessary for advanced research into the complex role of normetanephrine in physiology and disease.

DL-Normetanephrine hydrochloride solubility

An In-Depth Technical Guide to the Solubility of DL-Normetanephrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility characteristics of DL-Normetanephrine hydrochloride, a critical metabolite of norepinephrine. Understanding its solubility is fundamental for a wide range of research applications, from developing analytical standards to formulating pharmaceutical preparations. This guide synthesizes available data on its solubility in various solvents, outlines standard experimental protocols for solubility determination, and illustrates relevant biochemical and experimental workflows.

Physicochemical Properties

-

Chemical Name: DL-α-(Aminomethyl)-4-hydroxy-3-methoxybenzenemethanol hydrochloride

-

Synonyms: (±)-Normetadrenaline hydrochloride, NMN hydrochloride

-

Molecular Formula: C₉H₁₃NO₃ · HCl[1]

-

Molecular Weight: 219.67 g/mol [1]

Solubility Data

The solubility of DL-Normetanephrine hydrochloride has been reported in several common laboratory solvents. The data varies across different sources, which may be attributable to differences in experimental conditions such as temperature, pH, and measurement technique. The following table summarizes the available quantitative solubility data.

| Solvent/Medium | Temperature | pH | Solubility (mg/mL) | Source/Citation |

| Water | Not Specified | Not Specified | 50 | [1][2][3] |

| Water | Not Specified | Not Specified | 17 | [1] |

| Water | Not Specified | Not Specified | 12 (clear solution) | [1] |

| Water | Warmed | Not Specified | 2 (clear solution) | [1] |

| 0.1 M Hydrochloric Acid | Not Specified | ~1 | 22 | [1] |

| Ethanol | Not Specified | Not Specified | 5.3 | [1] |

| DMSO | Not Specified | Not Specified | Soluble | [4] |

| Acetonitrile | Not Specified | Not Specified | Slightly Soluble | [4] |

Note: The term "soluble" is qualitative. For quantitative applications, empirical determination is recommended. The variability in reported aqueous solubility highlights the importance of standardized protocols.

Experimental Protocol: Equilibrium Solubility Determination

The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound and is recommended by regulatory bodies like the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[5][6][7]

Principle

An excess amount of the solid compound is added to a specific solvent or buffer. The mixture is agitated at a constant temperature until equilibrium is achieved, meaning the concentration of the dissolved solute in the solution is maximal and constant. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).[5][6][8]

General Methodology

-

Preparation of Media: Prepare aqueous buffer solutions at a minimum of three pH values within the physiological range (e.g., pH 1.2, 4.5, and 6.8).[9] Pharmacopoeial buffers are recommended.[9]

-

Addition of Compound: Add an excess amount of DL-Normetanephrine hydrochloride to a known volume of the prepared medium in a suitable vessel (e.g., a glass vial). It is crucial to ensure enough solid is present to maintain saturation throughout the experiment.[6]

-

Equilibration: Seal the vessels and place them in a constant temperature shaker or agitator, typically set to 37 ± 1 °C for BCS studies.[8][9] The agitation time required to reach equilibrium should be determined through preliminary experiments but is often between 24 and 72 hours.

-

Phase Separation: After equilibration, allow the suspension to settle.[5] Separate the undissolved solid from the supernatant by centrifugation or filtration. Filtration should be performed using a filter material that does not adsorb the analyte.

-

Sample Analysis: Accurately dilute the clear supernatant and determine the concentration of DL-Normetanephrine hydrochloride using a validated, stability-indicating analytical method, such as HPLC-UV.[6][8]

-

Data Reporting: The experiment should be performed in triplicate for each condition, and the final solubility is reported as the mean concentration (e.g., in mg/mL).[9]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps of the saturation shake-flask method for determining equilibrium solubility.

References

- 1. DL -Normetanephrine = 98 1011-74-1 [sigmaaldrich.com]

- 2. DL-NORMETANEPHRINE HYDROCHLORIDE | 1011-74-1 [chemicalbook.com]

- 3. DL-NORMETANEPHRINE HYDROCHLORIDE | 1011-74-1 [amp.chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. who.int [who.int]

Normetanephrine as a Metabolite of Norepinephrine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction to Norepinephrine (B1679862) Metabolism

Norepinephrine (NE), a catecholamine, is a critical neurotransmitter in the sympathetic nervous system and a hormone secreted by the adrenal medulla. Its physiological effects are terminated by reuptake into presynaptic neurons or through enzymatic degradation. This guide focuses on the metabolic pathway leading to the formation of normetanephrine (B1208972) (NMN), a key metabolite whose measurement is pivotal in clinical diagnostics.

The catabolism of norepinephrine is primarily mediated by two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[1] The action of COMT on norepinephrine results in the O-methylation of the catechol ring, producing normetanephrine.[2] This process occurs predominantly outside of neuronal tissues. Subsequently, normetanephrine can be deaminated by MAO to form 3-methoxy-4-hydroxyphenylglycol (MHPG), which is then oxidized to vanillylmandelic acid (VMA).[3] Alternatively, norepinephrine can first be deaminated by MAO within neurons to form 3,4-dihydroxyphenylglycol (B133932) (DHPG), which is then O-methylated by COMT to MHPG.

Normetanephrine itself is considered biologically inactive. However, its continuous formation within chromaffin cells of the adrenal medulla and catecholamine-secreting tumors (pheochromocytomas and paragangliomas) makes it a superior biomarker compared to its parent catecholamine.[4][5] Unlike the episodic release of norepinephrine, normetanephrine levels are more stable, providing a more sensitive and specific diagnostic window for these tumors.[6]

Biochemical Pathways

The enzymatic degradation of norepinephrine is a branched pathway. The initial metabolizing enzyme, either COMT or MAO, depends on the anatomical location.

-

COMT-first Pathway (Extraneuronal): Circulating norepinephrine and norepinephrine released near non-neuronal cells are primarily metabolized first by COMT. COMT transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the meta-hydroxyl group of norepinephrine, yielding normetanephrine.[7]

-

MAO-first Pathway (Intraneuronal): Norepinephrine that is taken back up into presynaptic neurons is primarily metabolized first by MAO-A, a mitochondrial enzyme, which converts it to DHPG.

Both pathways ultimately converge on the formation of VMA, which is excreted in the urine. The formation of normetanephrine is clinically significant as it occurs constitutively within adrenal medullary and tumor cells, independent of catecholamine secretion.[8]

Quantitative Data Summary

Quantitative analysis of normetanephrine is essential for clinical diagnosis. The following tables summarize key data points from the literature.

Table 1: Biochemical Properties of Norepinephrine and Normetanephrine

| Parameter | Norepinephrine | Normetanephrine | Reference(s) |

| Half-Life (Plasma) | < 5 minutes | ~95 minutes (free form) | [4][9] |

| Primary Metabolizing Enzyme | COMT (extraneuronal), MAO-A (intraneuronal) | MAO-A | [1] |

Table 2: Reference Intervals for Plasma Free Normetanephrine

Reference intervals are highly method-dependent and should be established by the performing laboratory. Values below are illustrative.

| Population | Upper Reference Limit (nmol/L) | Upper Reference Limit (pg/mL) | Reference(s) |

|---|---|---|---|

| Adult (Supine) | < 0.90 - 1.18 | < 165 - 216 | [2][10] |

| Age-Adjusted (Supine) | Increases with age | Increases with age |[2][11] |

Table 3: Reference Intervals for 24-Hour Urinary Normetanephrine

Reference intervals are highly method-dependent and can be stratified by age and sex.

| Population | Upper Reference Limit (µmol/24h) | Upper Reference Limit (µ g/24h ) | Reference(s) |

|---|---|---|---|

| Male (40+ years) | < 5.3 | < 970 | |

| Female (40+ years) | < 3.7 | < 678 |

| General Adult | Varies widely | < 600 - 900 |[12][13] |

Table 4: Diagnostic Performance for Pheochromocytoma/Paraganglioma

| Test | Sensitivity | Specificity | Reference(s) |

| Plasma Free Metanephrines | 96% - 100% | 85% - 100% | [11] |

| Urinary Fractionated Metanephrines | 90% - 97% | 92% - 98% | [12] |

Experimental Protocols

Accurate measurement of normetanephrine is critical and requires strict adherence to pre-analytical, analytical, and post-analytical procedures. The gold standard method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Patient Preparation and Sample Collection

Plasma Free Metanephrines:

-

Patient Preparation: Patient should be fasting overnight. Avoid caffeine, alcohol, tobacco, and strenuous exercise prior to collection.[2] Certain medications (e.g., tricyclic antidepressants, levodopa, alpha/beta blockers) may interfere and should be discontinued (B1498344) if clinically feasible.

-

Collection Conditions: To minimize physiological sympathetic activation, the patient must rest in a supine (lying down) position for a minimum of 30 minutes before blood collection.[2]

-

Blood Draw: Collect blood in a chilled lavender-top (EDTA) tube.[2]

-

Initial Processing: Invert the tube gently to mix. Place the sample on ice immediately and centrifuge in a refrigerated centrifuge within 6 hours of collection.

-

Storage: Transfer the separated plasma to a clean polypropylene (B1209903) tube and freeze immediately at -20°C or lower until analysis.[2]

24-Hour Urine Metanephrines:

-

Patient Preparation: Similar medication, food, and stimulant restrictions as for plasma collection should be followed for three days prior to and during collection.

-

Collection: Provide the patient with a suitable collection container containing a preservative, typically 25 mL of 6N HCl, to maintain a pH below 3.0.

-

Procedure: The patient should begin the collection by emptying their bladder in the morning and discarding this first void. All subsequent urine for the next 24 hours is collected in the container. The final void at the end of the 24-hour period is included. The container should be refrigerated during the collection period.[13]

-

Processing: After the 24-hour collection is complete, the total volume must be measured and recorded. The entire collection should be mixed well, and a representative aliquot transferred to a transport tube for analysis.

Analytical Protocol: Plasma Free Normetanephrine by LC-MS/MS

This protocol outlines a typical workflow using Solid-Phase Extraction (SPE) for sample cleanup.

1. Sample Preparation - Solid-Phase Extraction (SPE):

-

Principle: Utilizes a weak cation exchange (WCX) sorbent. At an acidic pH, normetanephrine is protonated and binds to the negatively charged sorbent while neutral and acidic interferences are washed away.[12]

-

Step 1: Cartridge Conditioning: Condition the SPE cartridge (e.g., Oasis WCX) with 1 mL of methanol (B129727), followed by 1 mL of deionized water.[11]

-

Step 2: Sample Loading: Dilute 500 µL of plasma with water and add a deuterated internal standard (e.g., d3-Normetanephrine). Load the mixture onto the conditioned cartridge.[11]

-

Step 3: Washing: Wash the cartridge sequentially to remove interferences. A typical sequence is 1 mL of 100 mmol/L ammonium (B1175870) formate, 1 mL of deionized water, and 1.5 mL of methanol.[11]

-

Step 4: Elution: Elute the bound normetanephrine and internal standard using a small volume (e.g., 500 µL) of an acidified organic solvent, such as 5% formic acid in methanol or acetonitrile.[2][11]

-

Step 5: Evaporation & Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in 100 µL of the initial mobile phase for injection.[11]

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode column (e.g., ACQUITY BEH Amide) is often used to retain the polar normetanephrine molecule.[2][7]

-

Mobile Phase A: An aqueous buffer, such as 0.1% formic acid in water.[11]

-

Mobile Phase B: An organic solvent, such as 0.1% formic acid in acetonitrile.[11]

-

Gradient: A gradient elution is employed, starting with a high percentage of organic mobile phase and gradually increasing the aqueous component to elute the analytes. A typical run time is 5-7 minutes.[7][11]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Heated Electrospray Ionization (HESI) in positive ion mode is used.[1][11]

-

Detection Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity. Specific precursor ions are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).[11]

-

MRM Transitions:

-

Quantification: The concentration of normetanephrine in the sample is determined by comparing the ratio of the peak area of the analyte to the peak area of the known concentration of the internal standard against a calibration curve.

-

Clinical Significance and Diagnostic Workflow

The primary clinical application for measuring normetanephrine is the biochemical diagnosis of pheochromocytoma and paraganglioma (PPGL). These neuroendocrine tumors often produce catecholamines and their metabolites, leading to symptoms like severe hypertension, palpitations, headaches, and sweating.

The Endocrine Society clinical practice guidelines recommend measuring either plasma free metanephrines or urinary fractionated metanephrines as the initial screening test for PPGL.[12] A significantly elevated normetanephrine level (typically >3-4 times the upper limit of the reference interval) is highly suggestive of a PPGL. Borderline elevations can be caused by physiological stress or interfering medications and may require repeat testing under optimized conditions or further dynamic testing. A negative result, particularly from a sample taken under proper supine resting conditions, makes a PPGL diagnosis highly unlikely.

Conclusion

The metabolic conversion of norepinephrine to normetanephrine by COMT is a fundamental pathway with profound clinical diagnostic importance. While biologically inactive, normetanephrine's stable production and release from chromaffin tumors make it an exceptionally reliable biomarker for pheochromocytoma and paraganglioma. Accurate quantification, primarily through LC-MS/MS, requires meticulous attention to pre-analytical patient preparation and sample handling, followed by a robust and validated analytical methodology. For researchers and drug development professionals, understanding this pathway and its measurement is crucial for both clinical diagnostics and for assessing the impact of novel therapeutics on the sympathetic nervous system.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Monoamine Oxidase-A Deficiency (MAO-A) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Plasma Metanephrines for Differential Diagnosis of Adrenal Incidentaloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction of Plasma Catecholamines and Metanephrines using SPE Prior to LC-MS/MS Analysis | Separation Science [sepscience.com]

- 8. Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative role of COMT in dopamine clearance in the prefrontal cortex of freely moving mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kinetic mechanism of monoamine oxidase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Catechol-O-methyltransferase activity in CHO cells expressing norepinephrine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Normetanephrine and metanephrine oxidized by both types of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Role of Normetanephrine In Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Normetanephrine (B1208972) (NMN) is the O-methylated metabolite of norepinephrine (B1679862), formed by the action of the enzyme catechol-O-methyltransferase (COMT). While long considered a biologically inactive byproduct, its role in vivo is nuanced. Physiologically, it is a weak agonist at adrenergic receptors with minimal direct effects compared to its potent precursor, norepinephrine. However, its primary significance lies in its clinical utility as a highly sensitive and specific biomarker for the diagnosis of pheochromocytomas and paragangliomas (PPGLs). These neuroendocrine tumors constitutively produce and metabolize catecholamines, leading to a continuous leakage of normetanephrine into circulation, independent of the episodic release of norepinephrine. This guide provides a comprehensive overview of the biosynthesis, metabolism, and physiological actions of normetanephrine, details its critical role in clinical diagnostics, and presents key experimental protocols for its study.

Biosynthesis and Metabolism of Normetanephrine

Normetanephrine is an intermediary metabolite in the degradation pathway of norepinephrine (NE). This process is central to regulating the duration and intensity of adrenergic signaling.

1.1 Synthesis of the Precursor, Norepinephrine: The synthesis pathway for norepinephrine begins with the amino acid L-tyrosine and occurs primarily in the adrenal medulla and postganglionic sympathetic neurons.[1]

-

Tyrosine Hydroxylase (TH) converts L-tyrosine to L-dihydroxyphenylalanine (L-DOPA).

-

Aromatic L-amino acid decarboxylase (AADC) converts L-DOPA to dopamine (B1211576).[1]

-

Dopamine β-hydroxylase (DBH) then converts dopamine into norepinephrine within synaptic vesicles.[2]

1.2 Formation of Normetanephrine: Norepinephrine's action is terminated by reuptake into the presynaptic neuron or by enzymatic degradation. Normetanephrine is formed via the latter process. The enzyme catechol-O-methyltransferase (COMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the meta-hydroxyl group of norepinephrine, yielding normetanephrine.[3][4] This conversion happens extraneuronally, particularly within adrenal medullary cells and the tumor cells of pheochromocytomas.[3][5][6]

1.3 Subsequent Degradation: Normetanephrine is further metabolized by the enzyme monoamine oxidase (MAO) , which converts it to 3-methoxy-4-hydroxyphenylglycol (MHPG) and subsequently to vanillylmandelic acid (VMA).[2][5] VMA is the final end-product of both norepinephrine and epinephrine (B1671497) metabolism and is excreted in the urine.[2]

References

- 1. The noradrenergic profile of plasma metanephrine in neuroblastoma patients is reproduced in xenograft mice models and arise from PNMT downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 3. benchchem.com [benchchem.com]

- 4. Normetanephrine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

A Technical Guide to Normetanephrine and Catecholamine Metabolism: From Synthesis to Clinical Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of catecholamine metabolism, with a specific focus on normetanephrine (B1208972). It details the biosynthetic and degradation pathways, the enzymatic players involved, and the analytical methodologies used for quantification. Furthermore, it explores the clinical relevance of normetanephrine as a key biomarker in the diagnosis and management of specific neuroendocrine tumors and touches upon genetic and pharmacological factors influencing its levels.

The Catecholamine Metabolic Pathway: A Detailed Overview

Catecholamines, including dopamine (B1211576), epinephrine (B1671497), and norepinephrine (B1679862), are crucial neurotransmitters and hormones that regulate a multitude of physiological processes. Their synthesis and degradation are tightly controlled by a series of enzymatic reactions.

Biosynthesis of Catecholamines

The synthesis of catecholamines begins with the amino acid L-tyrosine, which is derived from dietary sources or synthesized from phenylalanine.[1] The pathway proceeds through a series of hydroxylation, decarboxylation, and methylation steps, primarily occurring in the central nervous system, sympathetic neurons, and the chromaffin cells of the adrenal medulla.[2][3]

The key enzymatic steps in catecholamine biosynthesis are:

-

Tyrosine to L-DOPA: The rate-limiting step is the conversion of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase (TH).[1][2] This enzyme requires tetrahydropteridine as a cofactor.[4]

-

L-DOPA to Dopamine: L-DOPA is then rapidly decarboxylated to dopamine by aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1][2] This enzyme uses pyridoxal (B1214274) phosphate (B84403) (vitamin B6) as a cofactor.[3] In dopaminergic neurons, the synthesis pathway ends here.[3]

-

Dopamine to Norepinephrine: In noradrenergic neurons, dopamine is transported into synaptic vesicles and converted to norepinephrine by dopamine β-hydroxylase (DBH).[2][5] This enzyme requires ascorbic acid (vitamin C) and copper as cofactors.[4]

-

Norepinephrine to Epinephrine: In the adrenal medulla and specific neurons, the final step is the methylation of norepinephrine to epinephrine by phenylethanolamine N-methyltransferase (PNMT).[2]

Degradation of Catecholamines and the Formation of Normetanephrine

The catabolism of catecholamines is primarily mediated by two key enzymes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).[1][2] These enzymes are located in both neuronal and non-neuronal tissues and are responsible for the inactivation of circulating and tissue catecholamines.[2][3]

Monoamine Oxidase (MAO): This enzyme is found on the outer mitochondrial membrane and catalyzes the oxidative deamination of catecholamines.[6][7] There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and tissue distributions.[6][8] MAO-A preferentially metabolizes norepinephrine and serotonin, while MAO-B has a higher affinity for other amines.[7] The action of MAO on norepinephrine and epinephrine produces an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL), which is then rapidly converted to 3,4-dihydroxyphenylglycol (B133932) (DHPG) or 3,4-dihydroxymandelic acid (DOMA).[9]

Catechol-O-Methyltransferase (COMT): This enzyme is primarily located in the cytoplasm and on the outer plasma membrane of cells, particularly in the liver and kidneys.[7][10][11] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring structure.[12] This O-methylation can occur at either the meta- (3-position) or para- (4-position) hydroxyl group, but meta-methylation is the predominant reaction.[2]

Formation of Normetanephrine: Normetanephrine is the O-methylated metabolite of norepinephrine, produced by the action of COMT.[13][14] Similarly, metanephrine (B195012) is the O-methylated metabolite of epinephrine.[13][14] A crucial point is that within pheochromocytoma and paraganglioma tumor cells, catecholamines are metabolized to metanephrines, which are then secreted into the circulation.[13] This intratumoral production leads to a continuous release of metanephrines, independent of the often episodic release of the parent catecholamines.[15][16] This continuous secretion is the basis for the high diagnostic sensitivity of measuring plasma free metanephrines.[14][17]

The final major end-product of both norepinephrine and epinephrine metabolism is vanillylmandelic acid (VMA).[2][13]

Caption: Overview of the catecholamine biosynthesis and degradation pathway.

Key Enzymes in Catecholamine Metabolism

The activity of COMT and MAO is critical in modulating the levels of catecholamines and their metabolites. Genetic polymorphisms and pharmacological inhibition of these enzymes can have significant clinical implications.

Catechol-O-Methyltransferase (COMT)

COMT exists in two forms: a soluble, cytosolic form (S-COMT) and a membrane-bound form (MB-COMT), both encoded by the same gene.[10] S-COMT is predominant in most peripheral tissues, while MB-COMT is more prevalent in the brain.[10] The kinetic mechanism of COMT is an ordered sequential process where S-adenosyl-L-methionine (SAM) binds first, followed by a magnesium ion (Mg2+), and then the catechol substrate.[12] Genetic variations in the COMT gene can lead to differences in enzyme activity, which have been associated with various neurological and psychiatric conditions.[18][19]

Monoamine Oxidase (MAO)

MAO exists as two isoenzymes, MAO-A and MAO-B.[6] MAO-A is primarily located in the placenta, gut, and liver, and is responsible for the breakdown of serotonin, norepinephrine, and dopamine.[8][20] MAO-B is found in the brain, liver, and platelets.[8] The inhibition of MAO is a therapeutic strategy for depression and Parkinson's disease.[8][21] Monoamine oxidase inhibitors (MAOIs) prevent the breakdown of neurotransmitters, thereby increasing their levels in the brain.[20][22] It is important to note that MAOIs can lead to a hypertensive crisis if tyramine-containing foods are consumed, as tyramine (B21549) is also metabolized by MAO.[8]

Normetanephrine as a Clinical Biomarker

The measurement of normetanephrine, along with metanephrine, is the cornerstone of the biochemical diagnosis of pheochromocytoma and paraganglioma (PPGL), rare neuroendocrine tumors that secrete catecholamines.[16][17]

Diagnostic Utility

Plasma free metanephrines (normetanephrine and metanephrine) are considered the most sensitive and specific biomarkers for PPGL.[17][23] This is because the conversion of catecholamines to metanephrines occurs within the tumor cells, leading to sustained elevations in plasma levels.[13][14] In contrast, the release of catecholamines themselves can be episodic.[16]

-

Elevated Normetanephrine: Often indicates extra-adrenal paragangliomas, as well as pheochromocytomas.[17]

-

Elevated Metanephrine: More specific for pheochromocytomas originating in the adrenal glands.[17]

-

Elevated 3-Methoxytyramine (3-MT): The O-methylated metabolite of dopamine, can be a marker for some PPGLs, particularly those that are malignant.[24]

Quantitative Data and Reference Ranges

The interpretation of normetanephrine levels requires comparison to established reference ranges. These ranges can vary depending on the analytical method, patient posture during blood collection (supine vs. seated), and patient age.[25] It is crucial for laboratories to establish their own reference intervals.

Table 1: Representative Reference Ranges for Plasma Free Metanephrines

| Analyte | Method | Condition | Reference Range | Source |

| Normetanephrine | LC-MS/MS | Supine | < 0.90 nmol/L | [14] |

| Metanephrine | LC-MS/MS | Supine | < 0.50 nmol/L | [14] |

| Normetanephrine | LC-MS/MS | Seated | < 1.14 nmol/L | [25] |

| Metanephrine | LC-MS/MS | Seated | < 0.57 nmol/L | [25] |

Table 2: Diagnostic Performance of Plasma Free Metanephrines for PPGL

| Analyte(s) | Cut-off Value | Sensitivity | Specificity | Source |

| Normetanephrine | 173.9 pg/mL | 91.4% | 99.0% | [26] |

| Metanephrine | 80.7 pg/mL | 56.9% | 94.7% | [26] |

| Combined MN & NMN | - | 96.6% | 93.8% | [26] |

| Combined MN & NMN | - | ~97% | ~96% | [17] |

Experimental Protocols for Normetanephrine Measurement

The accurate quantification of normetanephrine and other metanephrines in biological matrices is critical for clinical diagnosis and research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard method due to its high sensitivity and specificity.[23][27]

Sample Collection and Preparation

Plasma:

-

Patient Preparation: To minimize physiological fluctuations, blood should be drawn after the patient has been resting in a supine position for at least 30 minutes.[16] Certain medications and foods can interfere with the results and should be discontinued (B1498344) if possible (see Section 5).[28]

-

Anticoagulant: Blood should be collected in EDTA-containing tubes.

-

Processing: Plasma should be separated by centrifugation and stored frozen until analysis.

Urine:

-

Collection: A 24-hour urine collection is preferred to account for diurnal variations in catecholamine secretion.[13] The collection container should contain an acid preservative (e.g., hydrochloric acid or sulfamic acid) to stabilize the analytes.[29]

-

Processing: The total volume of the 24-hour collection must be recorded. An aliquot is then taken for analysis.

LC-MS/MS Methodology

A typical LC-MS/MS workflow for the analysis of plasma free metanephrines involves the following steps:

-

Sample Pre-treatment: Plasma proteins are precipitated, often using a solution containing deuterated internal standards for each analyte.[30][31]

-

Extraction: The metanephrines are extracted from the plasma matrix. Solid-phase extraction (SPE) is a commonly used technique.[23][27]

-

Chromatographic Separation: The extracted analytes are separated using liquid chromatography, typically with a reversed-phase or HILIC column.[27][30]

-

Mass Spectrometric Detection: The separated analytes are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity.[30][31]

Caption: A typical experimental workflow for the analysis of plasma metanephrines by LC-MS/MS.

Factors Influencing Normetanephrine Levels

A variety of factors, including genetic disorders, pharmacological agents, and dietary components, can influence normetanephrine levels, potentially leading to misinterpretation of results.

Genetic Disorders of Catecholamine Metabolism

Several rare genetic disorders can affect the enzymes involved in catecholamine synthesis and metabolism, leading to distinct biochemical phenotypes.[5][32]

-

Dopamine β-hydroxylase (DBH) Deficiency: Characterized by undetectable levels of norepinephrine and epinephrine, with elevated dopamine levels.[5]

-

Monoamine Oxidase (MAO) Deficiency: Can lead to altered catecholamine metabolism and has been linked to behavioral abnormalities.[32]

-

COMT Polymorphisms: Variations in the COMT gene can result in low-activity or high-activity forms of the enzyme, influencing catecholamine degradation rates and potentially impacting behavior.[18][19]

Drug Interferences

Numerous medications can interfere with normetanephrine measurements, either through analytical interference or by causing a physiological increase in catecholamine release or metabolism.[28][33]

Table 3: Common Medications Affecting Normetanephrine Levels

| Drug Class | Mechanism of Interference | Effect on Normetanephrine | Source |

| Tricyclic Antidepressants | Block norepinephrine reuptake | Increase | [33] |

| SNRIs | Block norepinephrine reuptake | Increase | [28] |

| MAO Inhibitors | Inhibit catecholamine breakdown | Increase | |

| Sympathomimetics (e.g., pseudoephedrine) | Enhance catecholamine production | Increase | [33] |

| Beta-blockers | Alter catecholamine metabolism/release | Increase | [34] |

| Calcium Channel Blockers | Alter catecholamine metabolism/release | Increase | [34] |

| Levodopa | Precursor to catecholamines | Increase | [33] |

It is recommended to discontinue potentially interfering medications for at least one to two weeks before testing, if clinically feasible.

Dietary Considerations

While less of a concern for plasma free metanephrine measurements, certain foods rich in catecholamines or their precursors can affect urinary metanephrine levels.[28] These include bananas, coffee, tea, and vanilla-containing products.

Conclusion

Normetanephrine is a pivotal metabolite in the complex network of catecholamine metabolism. Its measurement, particularly in plasma, has revolutionized the biochemical diagnosis of pheochromocytoma and paraganglioma, offering high diagnostic sensitivity and specificity. A thorough understanding of the underlying biochemistry, the key enzymatic players, and the analytical methodologies is essential for researchers, scientists, and drug development professionals. Furthermore, careful consideration of pre-analytical variables, including patient preparation and potential drug interferences, is paramount for the accurate interpretation of normetanephrine levels in both clinical and research settings. Future research will likely focus on further refining diagnostic algorithms, exploring the role of other catecholamine metabolites, and developing novel therapeutic strategies targeting the catecholamine metabolic pathway.

References

- 1. Catecholamine - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]

- 3. karger.com [karger.com]

- 4. houptlab.org [houptlab.org]

- 5. Genetic basis of clinical catecholamine disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Biochemistry, Catecholamine Degradation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. neurology.testcatalog.org [neurology.testcatalog.org]

- 14. neurology.testcatalog.org [neurology.testcatalog.org]

- 15. The role of urinary fractionated metanephrines in the diagnosis of phaeochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. labcorp.com [labcorp.com]

- 17. Free Normetanephrine | Rupa Health [rupahealth.com]

- 18. Catecholamines and aggression: the role of COMT and MAO polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. MAOIs: Types, uses, side effects, and more [medicalnewstoday.com]

- 21. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 22. drugs.com [drugs.com]

- 23. mdpi.com [mdpi.com]

- 24. Plasma free metanephrine, normetanephrine, and 3-methoxytyramine for the diagnosis of pheochromocytoma/paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. e-century.us [e-century.us]

- 27. agilent.com [agilent.com]

- 28. static1.squarespace.com [static1.squarespace.com]

- 29. Metanephrines Fractionated by HPLC-MS/MS, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 30. documents.thermofisher.com [documents.thermofisher.com]

- 31. scielo.br [scielo.br]

- 32. Catecholamine phenotyping: clues to the diagnosis, treatment, and pathophysiology of neurogenetic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. mp.pl [mp.pl]

An In-depth Technical Guide to Endogenous Plasma Normetanephrine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of endogenous plasma normetanephrine (B1208972) (NMN), a critical biomarker for diagnosing catecholamine-secreting tumors and for understanding sympathetic nervous system activity. This document outlines the biochemical pathways, quantitative levels in various physiological and pathological states, and detailed protocols for its measurement.

Introduction: The Biochemical Significance of Normetanephrine

Normetanephrine is the O-methylated metabolite of norepinephrine (B1679862), a key neurotransmitter and hormone in the sympathetic nervous system.[1] The conversion of norepinephrine to normetanephrine is catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[2] This metabolic process primarily occurs within the chromaffin cells of the adrenal medulla and paraganglia.[3] While biologically inactive, normetanephrine is a crucial diagnostic marker because catecholamine-secreting tumors, such as pheochromocytomas and paragangliomas, continuously produce and release it into the bloodstream, leading to sustained elevated plasma levels.[2][4]

Signaling Pathways: Biosynthesis and Metabolism of Norepinephrine

The production and degradation of norepinephrine follow a well-defined enzymatic pathway. Understanding this pathway is essential for interpreting plasma normetanephrine levels.

Catecholamine Biosynthesis

Catecholamines are synthesized from the amino acid tyrosine in a multi-step enzymatic process primarily occurring in the adrenal medulla and sympathetic neurons.[5][6][7]

Norepinephrine Metabolism

Once released, norepinephrine is metabolized by two primary enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[2][7] COMT converts norepinephrine to normetanephrine, while MAO converts it to 3,4-dihydroxyphenylglycol (B133932) (DHPG).[2][8]

Quantitative Data: Plasma Normetanephrine Levels

Plasma normetanephrine levels are influenced by several factors, most notably patient posture and age.[9][10] For accurate diagnosis, blood samples should be collected after the patient has been fasting and resting in a supine position for at least 30 minutes.[3][11] Seated sample collection can lead to significantly higher baseline levels and an increased rate of false-positive results.[9][12][13]

Reference Intervals in Healthy Individuals

The following tables summarize typical reference intervals for plasma free normetanephrine. It is crucial to note that ranges can vary between laboratories.

Table 1: Influence of Posture on Upper Reference Limits for Plasma Free Normetanephrine

| Condition | Upper Limit (nmol/L) | Upper Limit (pg/mL) |

|---|---|---|

| Supine Rest | < 0.79 - 0.90[11][14][15] | < 145 - 165[14] |

| Seated | < 1.18 - 1.29[4][11] | ~216 - 236 (calculated) |

Table 2: Age-Adjusted Supine Reference Intervals for Plasma Free Normetanephrine

| Age Group | Upper Limit (nmol/L)[10][16] |

|---|---|

| Children (5-17 years) | 0.47 |

| Adults (<40 years) | ~0.65 (interpolated) |

| Adults (40-49 years) | 0.79 |

| Adults (50-59 years) | 0.87 |

| Adults (≥60 years) | 1.05 |

Levels in Pathological Conditions

The primary clinical utility of measuring plasma normetanephrine is in the diagnosis of pheochromocytoma and paraganglioma (PPGL).

Table 3: Plasma Free Normetanephrine Levels in Patients with and without Pheochromocytoma/Paraganglioma (PPGL)

| Patient Group | Mean Normetanephrine (pg/mL) | Fold Increase vs. Controls |

|---|---|---|

| Control Subjects | 210 | - |

| Benign PPGL | 4,160 | ~19.8 |

| Malignant PPGL | 20,740 | ~98.8 |

| Head and Neck Paraganglioma (HNPGL) | 568 | ~2.7 |

Data derived from a study on plasma free metanephrines in PPGL diagnosis.[17]

A greater than three-fold elevation above the upper limit of the reference range is rarely a false-positive result and is highly suggestive of a PPGL.[3][18]

Experimental Protocols

The gold standard for plasma free normetanephrine quantification is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[19][20] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is also used but can be more labor-intensive and susceptible to interferences.[21]

Sample Collection and Handling

Proper pre-analytical procedure is critical to avoid falsely elevated results.[22]

-

Patient Preparation: The patient must fast overnight.[3] Medications known to interfere, such as tricyclic antidepressants, MAO inhibitors, and sympathomimetics, should be discontinued (B1498344) if clinically feasible.[3][23]

-

Resting Period: The patient must rest in a supine (recumbent) position for a minimum of 30 minutes prior to blood collection.[9][23]

-

Blood Draw: Collect whole blood into an EDTA tube.

-

Immediate Processing: Place the sample on ice immediately after collection.[4] Centrifuge the sample in a refrigerated centrifuge within 30 minutes to separate the plasma.

-

Storage: Transfer the plasma to a clean tube and freeze at -20°C or lower until analysis.

General Workflow for LC-MS/MS Quantification

Detailed Methodology: Solid-Phase Extraction (SPE) LC-MS/MS

This protocol is a representative example based on common methodologies.[19][20][21][24]

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To 500 µL of plasma, add a known concentration of a stable isotope-labeled internal standard (e.g., d3-normetanephrine).

-

Add 500 µL of 0.1% formic acid in water, vortex, and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to precipitate proteins.

-

-

Solid-Phase Extraction (Weak Cation Exchange):

-

Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

-

Load the supernatant from the prepared plasma sample onto the cartridge.

-

Wash the cartridge sequentially with 1 mL of 0.1 M HCl and 1 mL of methanol to remove interfering substances.

-

Elute the normetanephrine and internal standard from the cartridge using 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen gas.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a suitable analytical column (e.g., C18 or cyano column).[19][21] Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native normetanephrine (e.g., m/z 166 → 134) and its labeled internal standard (e.g., m/z 169 → 137).[19][21]

-

-

Quantification:

-

Generate a calibration curve using standards of known normetanephrine concentrations.

-

Calculate the concentration of normetanephrine in the plasma sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion

The accurate measurement of endogenous plasma normetanephrine is a cornerstone in the biochemical diagnosis of pheochromocytoma and paraganglioma. Its levels, while requiring careful pre-analytical control related to patient posture and age, provide high diagnostic sensitivity and specificity. The LC-MS/MS methodology, coupled with appropriate sample preparation like solid-phase extraction, represents the state-of-the-art for reliable quantification, enabling clinicians and researchers to effectively utilize this vital biomarker.

References

- 1. Normetanephrine - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Metanephrines for Evaluating Palpitations and Flushing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. southtees.nhs.uk [southtees.nhs.uk]

- 5. PathWhiz [pathbank.org]

- 6. SMPDB [smpdb.ca]

- 7. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]

- 8. Different metabolism of norepinephrine and epinephrine by catechol-O-methyltransferase and monoamine oxidase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reference intervals for plasma free metanephrines with an age adjustment for normetanephrine for optimized laboratory testing of phaeochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemical diagnosis of phaeochromocytoma using plasma-free normetanephrine, metanephrine and methoxytyramine: importance of supine sampling under fasting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Is Supine Rest Necessary before Blood Sampling for Plasma Metanephrines? - ProQuest [proquest.com]

- 14. Normetanephrine - Neurotransmitters - Lab Results explained | HealthMatters.io [healthmatters.io]

- 15. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 16. researchgate.net [researchgate.net]

- 17. Plasma free metanephrine, normetanephrine, and 3-methoxytyramine for the diagnosis of pheochromocytoma/paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Measurement of plasma free metanephrine and normetanephrine by liquid chromatography-tandem mass spectrometry for diagnosis of pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. static1.squarespace.com [static1.squarespace.com]

- 24. preprints.org [preprints.org]

Normetanephrine as a Biomarker for Pheochromocytoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pheochromocytomas and paragangliomas (PPGLs) are rare neuroendocrine tumors that are characterized by the excessive production of catecholamines. The accurate and timely diagnosis of these tumors is critical due to the potential for life-threatening cardiovascular complications. Normetanephrine (B1208972), a metabolite of norepinephrine (B1679862), has emerged as a superior biomarker for the diagnosis of PPGLs. This technical guide provides a comprehensive overview of the role of normetanephrine in the diagnosis of pheochromocytoma, with a focus on its biochemistry, clinical utility, and analytical measurement.

Biochemistry of Normetanephrine Production in Pheochromocytoma

Catecholamines, including norepinephrine and epinephrine (B1671497), are synthesized from the amino acid tyrosine within the chromaffin cells of the adrenal medulla and sympathetic ganglia.[1] In patients with pheochromocytoma, the metabolism of catecholamines is significantly altered. The enzyme catechol-O-methyltransferase (COMT), present within the tumor cells, continuously metabolizes norepinephrine to normetanephrine and epinephrine to metanephrine, independent of catecholamine release.[2][3] This intratumoral metabolism results in a sustained elevation of plasma and urinary free metanephrines, making them highly sensitive and specific biomarkers for PPGLs.[2][3]

dot

Caption: Catecholamine biosynthesis and metabolism pathway.

Clinical Utility of Normetanephrine Measurement

The measurement of plasma free metanephrines (normetanephrine and metanephrine) is recommended as the initial screening test for pheochromocytoma due to its high sensitivity.[3][4] A normal plasma free normetanephrine level has a high negative predictive value, effectively ruling out the presence of a tumor.[3] While both plasma and 24-hour urinary fractionated metanephrines are used, plasma testing is often preferred for its convenience and potentially higher sensitivity, especially in high-risk populations.[5]

Diagnostic Accuracy

The diagnostic performance of normetanephrine measurement is summarized in the tables below.

Table 1: Diagnostic Accuracy of Plasma Free Normetanephrine

| Study Population | Sensitivity (%) | Specificity (%) | Citation(s) |

| Patients with suspected pheochromocytoma | 97 | 94 | [6] |

| Patients with adrenal incidentaloma | 99 | 89 | [7] |

| Seated vs. Supine Sampling | 96.4 (seated) | 75.6 (seated) | [8] |

Table 2: Diagnostic Accuracy of 24-Hour Urinary Fractionated Normetanephrine

| Study Population | Sensitivity (%) | Specificity (%) | Citation(s) |

| Patients with suspected pheochromocytoma | 97 | 69 | [7] |

| Comparison with plasma metanephrines | 96.4 | 94.2 | [8] |

Reference Intervals

Reference intervals for normetanephrine can vary depending on the analytical method, patient's age, and posture during sample collection.[9][10] It is crucial for laboratories to establish and validate their own reference ranges.

Table 3: Representative Reference Intervals for Normetanephrine

| Analyte | Specimen | Reference Interval | Citation(s) |

| Plasma Free Normetanephrine | Plasma | <0.90 nmol/L | [11][12] |

| Urinary Fractionated Normetanephrine | 24-hour Urine | Age and sex-dependent | [13] |

Experimental Protocols

Patient Preparation and Sample Collection

Plasma Free Normetanephrine:

-

Patient Preparation: The patient should be fasting overnight.[14] Medications that can interfere with the assay, such as tricyclic antidepressants and labetalol, should be discontinued (B1498344) for at least one week if clinically permissible.[15] Strenuous exercise should be avoided prior to sample collection.[14]

-

Sample Collection: Blood should be drawn from an indwelling venous catheter after the patient has been in a supine position for at least 30 minutes to minimize false-positive results.[7][16]

24-Hour Urinary Fractionated Normetanephrine:

-

Patient Preparation: Similar to plasma testing, interfering medications should be discontinued.[17]

-

Collection: A 24-hour urine specimen should be collected in a container with a preservative, such as boric acid or acetic acid.[15][17] The total volume of the 24-hour collection must be recorded.[15]

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the measurement of normetanephrine due to its high sensitivity and specificity.[16]

Sample Preparation (Plasma):

-

Protein Precipitation: Plasma samples are treated with a precipitating agent, such as trichloroacetic acid, to remove proteins.[18]

-

Solid-Phase Extraction (SPE): The supernatant is then subjected to SPE to isolate and concentrate the metanephrines.[18][19]

Sample Preparation (Urine):

-

Acid Hydrolysis: Urine samples undergo acid hydrolysis to convert conjugated metanephrines to their free form.[20]

-

Solid-Phase Extraction (SPE): Similar to plasma, SPE is used to purify and concentrate the analytes.[20]

LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where normetanephrine is separated from other compounds on a C18 or a specialized column.[19]

-

Mass Spectrometric Detection: The separated normetanephrine is then introduced into a tandem mass spectrometer. The molecule is ionized, and specific precursor and product ion transitions are monitored for quantification, ensuring high specificity.[19]

dot

Caption: Experimental workflow for normetanephrine measurement.

Diagnostic Workflow for Pheochromocytoma

A streamlined approach to the diagnosis of pheochromocytoma involves initial biochemical testing followed by imaging studies for tumor localization.

dot

Caption: Diagnostic algorithm for pheochromocytoma.